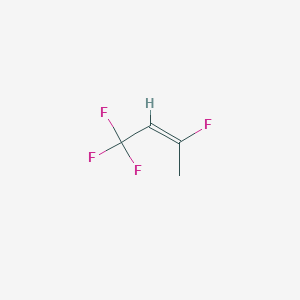

E-2,4,4,4-Tetrafluoro-2-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

E-2,4,4,4-Tetrafluoro-2-butene: is an organic compound with the molecular formula C4H4F4 . It is a fluorinated butene derivative characterized by the presence of four fluorine atoms attached to the second carbon atom in the butene chain. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E-2,4,4,4-Tetrafluoro-2-butene typically involves the fluorination of butene derivatives. One common method includes the reaction of 2,4,4,4-tetrafluoro-1-butene with a proton acid and water to produce the desired compound . The reaction conditions often involve the use of sulfuric acid, fuming sulfuric acid, or hydrogen halides as proton acids .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. Central Glass Co., Ltd. has patented methods for producing this compound, highlighting its significance in industrial applications .

Chemical Reactions Analysis

Types of Reactions: E-2,4,4,4-Tetrafluoro-2-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.

Reduction: Reduction reactions can convert it into less fluorinated butenes or butanes.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed:

Oxidation: Fluorinated ketones or aldehydes.

Reduction: Less fluorinated butenes or butanes.

Substitution: Compounds with substituted functional groups replacing fluorine atoms.

Scientific Research Applications

E-2,4,4,4-Tetrafluoro-2-butene has diverse applications in scientific research:

Chemistry: Used as a solvent, reagent, or precursor in organic synthesis and materials science.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in pharmaceutical research and drug development.

Industry: Utilized in the production of fluorinated compounds and materials with unique properties

Mechanism of Action

The mechanism of action of E-2,4,4,4-Tetrafluoro-2-butene involves its interaction with molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

- 2,4,4,4-Tetrafluoro-1-butene

- Z-2,4,4,4-Tetrafluoro-2-butene

- 1,1,1,3,3-Pentafluorobutane

- 1,1,1-Trifluorobutene

Uniqueness: E-2,4,4,4-Tetrafluoro-2-butene is unique due to its specific fluorination pattern and geometric configuration. This configuration imparts distinct chemical properties, making it suitable for specialized applications in research and industry .

Biological Activity

E-2,4,4,4-Tetrafluoro-2-butene (C4H4F4) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by four fluorine atoms attached to the second carbon atom in the butene chain. Its unique structure contributes to its reactivity and stability in various chemical reactions. The compound is primarily used in organic synthesis and materials science but has also been investigated for its biological implications.

The biological activity of this compound is largely attributed to its interaction with biomolecules. The presence of fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. While specific molecular targets remain under investigation, preliminary studies suggest that it may interact with cellular membranes and proteins due to its lipophilicity and potential to form hydrogen bonds.

Toxicity and Safety Assessments

Research has indicated that this compound exhibits low acute toxicity in laboratory settings. Toxicity assessments focus on various endpoints including lethality and potential central nervous system (CNS) effects. A notable study highlighted the compound's safety profile when used as a refrigerant and solvent in industrial applications .

Case Studies

- Reactivity with Biological Systems : A study examined the reactivity of this compound with biomolecules under physiological conditions. Results indicated that the compound could undergo hydrolysis and oxidation reactions that may affect cellular processes.

- Potential Applications in Medicine : Investigations into the use of this compound as a contrast agent in medical imaging have shown promising results. Its unique properties allow for enhanced visibility in imaging techniques such as MRI.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar fluorinated compounds is useful:

| Compound | Molecular Formula | Key Biological Activity |

|---|---|---|

| E-2,3-Difluorobutene | C4H6F2 | Moderate reactivity |

| Z-2,4,4,4-Tetrafluoro-2-butene | C4H4F4 | Similar reactivity |

| 1,1-Difluoropropane | C3H6F2 | Lower toxicity |

This table highlights how this compound compares with other compounds in terms of structure and biological activity.

Research Findings

Recent studies have focused on the environmental impact and reactivity of this compound. It has been noted for its lower ozone formation potential compared to other volatile organic compounds (VOCs), making it a candidate for environmentally friendly applications .

Properties

IUPAC Name |

(E)-1,1,1,3-tetrafluorobut-2-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h2H,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPVOSOCAZPIJQ-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(F)(F)F)/F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.